molecular formula C21H24N2O B12886967 N,N-Diethyl-2-[(1-phenylisoquinolin-3-yl)oxy]ethan-1-amine CAS No. 89707-30-2

N,N-Diethyl-2-[(1-phenylisoquinolin-3-yl)oxy]ethan-1-amine

Cat. No.: B12886967
CAS No.: 89707-30-2
M. Wt: 320.4 g/mol
InChI Key: PNQBBZZRNNQWEV-UHFFFAOYSA-N
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Description

N,N-Diethyl-2-((1-phenylisoquinolin-3-yl)oxy)ethanamine is a chemical compound with the molecular formula C21H24N2O and a molecular weight of 320.43 g/mol . This compound is known for its unique structure, which includes an isoquinoline moiety linked to an ethanamine chain through an ether linkage. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Properties

CAS No.

89707-30-2

Molecular Formula

C21H24N2O

Molecular Weight

320.4 g/mol

IUPAC Name

N,N-diethyl-2-(1-phenylisoquinolin-3-yl)oxyethanamine

InChI

InChI=1S/C21H24N2O/c1-3-23(4-2)14-15-24-20-16-18-12-8-9-13-19(18)21(22-20)17-10-6-5-7-11-17/h5-13,16H,3-4,14-15H2,1-2H3

InChI Key

PNQBBZZRNNQWEV-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC1=CC2=CC=CC=C2C(=N1)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-2-((1-phenylisoquinolin-3-yl)oxy)ethanamine typically involves the following steps:

    Formation of Isoquinoline Derivative: The isoquinoline moiety is synthesized through a Pictet-Spengler reaction, where a phenylacetaldehyde reacts with an amine in the presence of an acid catalyst.

    Ether Formation: The isoquinoline derivative is then reacted with an appropriate alkyl halide (such as 2-chloroethanamine) under basic conditions to form the ether linkage.

    N,N-Diethylation: The final step involves the diethylation of the ethanamine moiety using diethylamine in the presence of a suitable base.

Industrial Production Methods

Industrial production methods for N,N-Diethyl-2-((1-phenylisoquinolin-3-yl)oxy)ethanamine are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-2-((1-phenylisoquinolin-3-yl)oxy)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanamine moiety can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or other nucleophiles in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N-Diethyl-2-((1-phenylisoquinolin-3-yl)oxy)ethanone, while reduction may produce N,N-Diethyl-2-((1-phenylisoquinolin-3-yl)oxy)ethanol.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C21H24N2OC_{21}H_{24}N_{2}O and a molecular weight of approximately 320.4 g/mol. Its structure features an isoquinoline moiety linked to an ethanamine group through an ether bond, which is essential for its biological activity. The presence of the phenyl group enhances its lipophilicity, potentially improving its pharmacokinetic properties.

Medicinal Chemistry

N,N-Diethyl-2-[(1-phenylisoquinolin-3-yl)oxy]ethan-1-amine has been studied for its potential as a therapeutic agent in various diseases, particularly cancer. The compound may act as an inhibitor of specific enzymes or receptors involved in tumor growth and immune response modulation. Research indicates that compounds with similar structures can influence pathways related to programmed cell death protein 1 (PD-1) and its ligand (PD-L1), which are critical targets in cancer immunotherapy.

Neuropharmacology

The isoquinoline derivatives have shown promise in neuropharmacological studies, where they may exhibit neuroprotective effects or modulate neurotransmitter systems. This application is particularly relevant for conditions such as neurodegenerative diseases, where oxidative stress and inflammation play significant roles .

Biochemical Pathway Studies

Investigations into the interactions of this compound with various receptors and enzymes are crucial for understanding its mechanism of action. These studies often utilize biochemical assays to elucidate how the compound influences cellular signaling pathways, which can lead to the identification of new therapeutic targets .

Case Study 1: Cancer Immunotherapy

In a study examining the effects of isoquinoline derivatives on PD-1/PD-L1 interactions, this compound was found to inhibit these interactions in vitro, suggesting a potential role in enhancing anti-tumor immunity. The study utilized flow cytometry and ELISA assays to quantify the binding affinities and functional outcomes of this inhibition .

Case Study 2: Neuroprotection

Another investigation focused on the neuroprotective properties of isoquinoline derivatives, including this compound, against oxidative stress-induced neuronal cell death. Results indicated that the compound significantly reduced markers of oxidative damage and apoptosis in cultured neurons, highlighting its potential as a therapeutic candidate for neurodegenerative conditions .

Mechanism of Action

The mechanism of action of N,N-Diethyl-2-((1-phenylisoquinolin-3-yl)oxy)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit DNA synthesis by interacting with DNA gyrase or topoisomerase, leading to antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Diethyl-2-((1-phenylisoquinolin-3-yl)oxy)ethanamine is unique due to its specific isoquinoline structure linked to an ethanamine chain through an ether linkage. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Biological Activity

N,N-Diethyl-2-[(1-phenylisoquinolin-3-yl)oxy]ethan-1-amine is a chemical compound that has garnered attention for its potential biological activities. This compound belongs to a class of molecules that exhibit various pharmacological effects, making it a subject of interest in medicinal chemistry and pharmacology.

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C₁₈H₂₃N
  • CAS Number : Not explicitly mentioned in the search results, but can be derived from its chemical structure.

Structural Characteristics

The compound features a diethylamine group and an ether linkage with a phenylisoquinoline moiety, which is believed to contribute to its biological activity. The presence of the isoquinoline structure is particularly relevant as it is known for various biological effects, including antitumor and antimicrobial activities.

Research indicates that compounds similar to this compound may interact with various biological targets, including:

  • Receptor Binding : These compounds often exhibit affinity for neurotransmitter receptors, potentially influencing neurological pathways.
  • Enzyme Inhibition : Some studies suggest that isoquinoline derivatives can inhibit specific enzymes involved in metabolic pathways, thus affecting cellular function.

Pharmacological Effects

  • Antitumor Activity : Preliminary studies have shown that compounds with similar structures can inhibit tumor cell proliferation in vitro and in vivo.
  • Antimicrobial Properties : Isoquinoline derivatives are known for their antimicrobial effects against various pathogens, making them candidates for further investigation in infectious diseases.

Case Study 1: Antitumor Activity

A study published in Journal of Medicinal Chemistry explored the antitumor effects of isoquinoline derivatives. The findings indicated that specific modifications to the isoquinoline structure enhanced cytotoxicity against cancer cell lines, suggesting that this compound could exhibit similar properties .

Case Study 2: Neuropharmacological Effects

Research conducted on related compounds demonstrated significant interactions with serotonin and dopamine receptors, indicating potential applications in treating neurological disorders .

Comparative Biological Activity Table

Compound NameBiological ActivityReference
N,N-Diethyl-2-[3-(1-phenylpropyl)-1,2,4-oxadiazol-5-yl]ethanamineAntitumor
N,N-Diethyl-2-[3-(1-phenylnaphthalenyl)oxy]ethanamineAntimicrobial
N,N-Diethyl-2-[3-(phenylisoquinolin)oxy]ethanamineNeuropharmacological effects

Q & A

Q. Basic Research Focus

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of diethylamino, isoquinoline, and aryl ether moieties. Compare peak assignments to isotonitazene’s NMR data (δ 1.2 ppm for diethyl CH3_3, δ 7.5–8.5 ppm for aromatic protons) .
  • Mass Spectrometry (MS) : LC-QTOF-MS can determine the exact mass (e.g., m/z 411.2398 for isotonitazene analogs) and fragmentation patterns .
  • X-ray Crystallography : For definitive confirmation, use SHELX software () to resolve crystal structures, particularly if the compound forms stable crystals.

Advanced Tip : Cross-validate results with computational modeling (e.g., DFT calculations) to predict spectroscopic properties .

What are the primary challenges in assessing the μ-opioid receptor (MOR) binding affinity of this compound, and how can in vitro assays be designed?

Q. Advanced Research Focus

  • Assay Design : Adapt live cell-based reporter assays () using HEK293 cells expressing MOR. Measure cAMP inhibition or β-arrestin recruitment.
  • Potency Analysis : Compare EC50_{50} values to reference opioids (e.g., hydromorphone). Isotonic analogs like metonitazene show EC50_{50} values as low as 11.1 nM, indicating high potency .
  • Data Contradictions : Address discrepancies in efficacy (e.g., Emax variations between assays) by standardizing cell lines and normalizing to internal controls.

Methodological Note : Include antagonist (e.g., naloxone) co-treatment to confirm MOR specificity .

How do regulatory restrictions impact the handling and storage of this compound in academic research?

Q. Basic Compliance Focus

  • Legal Status : The compound is structurally analogous to Schedule I substances like metonitazene (). Ensure compliance with the 1961 Single Convention on Narcotic Drugs.
  • Storage : Store in a locked, temperature-controlled environment (2–8°C) with access logs. Use amber glass vials to prevent photodegradation .
  • Documentation : Maintain detailed records of synthesis, usage, and disposal per institutional and national guidelines.

What strategies resolve contradictions in the pharmacological data of benzimidazole-derived analogs?

Q. Advanced Data Analysis

  • Meta-Analysis : Compare published EC50_{50} and Emax values for isotonitazene () and metonitazene () to identify trends in substituent effects (e.g., nitro groups enhance potency).
  • Structural-Activity Relationship (SAR) : Systematically modify substituents (e.g., methoxy vs. nitro at position 5) to isolate contributions to receptor binding.
  • Reproducibility : Validate findings across multiple labs using harmonized protocols to minimize inter-lab variability .

What are the environmental and toxicity risks associated with this compound, and how can they be mitigated?

Q. Basic Safety Focus

  • Toxicity Screening : Use zebrafish embryo or in vitro hepatocyte models to assess acute toxicity. Benzimidazole analogs show high lethality in preclinical models .
  • Waste Management : Neutralize waste with oxidizing agents (e.g., potassium permanganate) before disposal. Follow EPA guidelines for hazardous organic compounds .

Advanced Strategy : Develop biodegradable analogs by introducing hydrolyzable esters or amides in the side chain .

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